molecular formula C18H17N5O2S B2825011 methyl 7-amino-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 691872-98-7

methyl 7-amino-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2825011
CAS No.: 691872-98-7
M. Wt: 367.43
InChI Key: GRJZTCOXIMEYKC-UHFFFAOYSA-N
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Description

Methyl 7-amino-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative with a methyl ester group at position 6, an amino group at position 7, and a substituted thienyl moiety at position 2. The thienyl group is further functionalized with a 2,5-dimethylpyrrole ring, which may enhance π-stacking interactions in biological systems . Its molecular formula is C18H17N5O2S (methyl ester of the carboxylic acid analog, Catalog No. 164168), with a molecular weight of approximately 367.43 g/mol (calculated by adding methyl group mass to the carboxylic acid analog’s 353.41 g/mol) .

Properties

IUPAC Name

methyl 7-amino-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S/c1-10-4-5-11(2)22(10)14-6-7-26-16(14)13-8-15-20-9-12(18(24)25-3)17(19)23(15)21-13/h4-9H,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJZTCOXIMEYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=C3)N=CC(=C4N)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The following compounds share the pyrazolo[1,5-a]pyrimidine core but differ in substituents, influencing their physicochemical and biological properties:

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
Methyl 7-amino-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate (Target) C18H17N5O2S 367.43 6-COOCH3, 7-NH2, 2-(thienyl-pyrrole) 691873-06-0*
7-Amino-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid C17H15N5O2S 353.41 6-COOH, 7-NH2, 2-(thienyl-pyrrole) 691873-06-0
2-[3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine C17H14F3N5S 362.38 7-CF3, 2-(thienyl-pyrrole) 692738-09-3
6-(4-Chlorophenyl)-2-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine C18H11Cl3N4 389.67 6-(4-Cl-phenyl), 2-(3,4-diCl-phenyl), 7-NH2 691873-05-9
2-[3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine C19H16N6S2 400.50 6-(thiophen-2-yl), 2-(thienyl-pyrrole), 7-NH2 Not provided

Notes:

  • Target vs.
  • Trifluoromethyl Analog (CAS 692738-09-3): The electron-withdrawing CF3 group at position 7 may reduce basicity and alter binding affinity compared to the amino-carboxylate system in the target .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing methyl 7-amino-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : One-pot synthesis via Mannich reactions is a viable approach. For example, reacting 6-amino-1-methyl-2-thiouracil analogs with primary amines and formalin (40%) in methanol at 40°C can yield structurally similar pyrimidopyrimidines . Optimize yields by controlling stoichiometry (e.g., 4 equivalents of formalin) and reaction temperature (e.g., room temperature for amine addition). Solvent choice (methanol or ethanol) and pH adjustments (using acetic acid) are critical for minimizing side products .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : Use a combination of ¹H NMR (300 MHz or higher) and ¹³C NMR to resolve aromatic and heterocyclic proton environments. For example, pyrazolo[1,5-a]pyrimidine derivatives exhibit distinct signals for the pyrrol-1-yl and thienyl substituents . Mass spectrometry (MS) confirms molecular weight, while IR spectroscopy identifies functional groups like amino (-NH₂) and carboxylate (-COO⁻) . Elemental analysis validates empirical formulas .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR splitting patterns or MS fragmentation)?

  • Methodological Answer : Contradictions often arise from tautomerism or rotational isomerism in heterocycles. Use 2D NMR (COSY, NOESY) to confirm spatial proximity of protons, as demonstrated for pyrazolo[1,5-a]pyrimidine derivatives in NOESY experiments . Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) and cross-validate using high-resolution MS (HRMS) .

Q. What strategies mitigate side reactions during functionalization of the pyrazolo[1,5-a]pyrimidine core?

  • Methodological Answer : Side reactions (e.g., over-alkylation) are common at the 7-amino group. Protect the amino group with acid-labile tert-butoxycarbonyl (Boc) before introducing electrophiles like benzyl chlorides . Monitor reaction progress via HPLC with UV detection (λ = 254 nm) to isolate intermediates . Optimize solvent polarity (e.g., acetonitrile/DMF mixtures) to enhance regioselectivity .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer : Perform molecular docking using crystal structures of target proteins (e.g., kinases) to assess binding affinity of the pyrazolo[1,5-a]pyrimidine scaffold. Prioritize the 2-thienyl and pyrrol-1-yl substituents for hydrophobic interactions . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants .

Q. What approaches are effective in scaling up synthesis without compromising purity?

  • Methodological Answer : Transition from batch to flow chemistry for controlled mixing and temperature gradients. Use membrane separation technologies to remove unreacted amines or byproducts . For crystallization, employ anti-solvent addition (e.g., water into ethanol) and monitor particle size distribution via dynamic light scattering (DLS) .

Data Analysis and Reproducibility

Q. How should researchers address low reproducibility in yields across synthetic batches?

  • Methodological Answer : Variability often stems from trace moisture or oxygen. Conduct reactions under inert atmospheres (N₂/Ar) and use anhydrous solvents . Document precise stoichiometry (e.g., ±0.1 eq. of reagents) and calibrate equipment (e.g., thermocouples for temperature control) . Implement design of experiments (DoE) to identify critical parameters (e.g., pH, solvent ratio) .

Q. What methods validate the compound’ stability under physiological conditions (e.g., pH, temperature)?

  • Methodological Answer : Perform accelerated stability studies by incubating the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Analyze degradation products via LC-MS/MS and quantify stability using HPLC peak area normalization . For thermal stability, use thermogravimetric analysis (TGA) to determine decomposition thresholds .

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